Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate
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Overview
Description
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : A study focused on the synthesis of thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Insecticidal Assessment : Another research effort synthesized various heterocycles incorporating a thiadiazole moiety, testing them against the cotton leafworm, Spodoptera littoralis. This study illustrates the compound's utility in creating insecticidal agents (Fadda et al., 2017).
Biocidal Properties : A synthesis route led to compounds exhibiting excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating a broad spectrum of potential biological applications (Youssef et al., 2011).
Molecular Docking and Screening : Research on novel pyridine and fused pyridine derivatives, including molecular docking screenings towards GlcN-6-P synthase, demonstrated moderate to good binding energies. This suggests the compound's role in biochemical pathways and potential therapeutic applications (Flefel et al., 2018).
Synthesis of Heterocycles : Efforts have been made to synthesize new heterocyclic compounds, like ethyl 2-(2-pyridylacetate) derivatives, with potential antimicrobial and antiviral activities. This underscores the compound's significance in medical chemistry and drug discovery (Szulczyk et al., 2017).
Mechanism of Action
Target of Action
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is a compound that is part of the thiazole family . Thiazoles are known to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazolo[4,5-d]pyrimidin-7(6h)-ones, a related class of compounds, have been shown to inhibit topoisomerase i, an enzyme that plays a crucial role in dna replication . This suggests that this compound may interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Related thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has been observed to exert significant effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to reduced cell proliferation and increased cell death . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic regulators, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerase I, forming a stable complex with the enzyme and DNA . This binding inhibits the enzyme’s activity, preventing the re-ligation of DNA strands and causing DNA damage. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression, leading to changes in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptation, where cells develop resistance mechanisms to counteract its effects . These adaptations may include upregulation of DNA repair enzymes and changes in cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial functions and inducing apoptosis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
ethyl 2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-21-12(20)9-22-16-14-15(23-10(2)17-14)13(18-19-16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZLCAXQLZGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.